molecular formula C13H13NaO3S B12759117 Sodium 4-(1-methylethyl)naphthalene-1-sulphonate CAS No. 55184-48-0

Sodium 4-(1-methylethyl)naphthalene-1-sulphonate

Cat. No.: B12759117
CAS No.: 55184-48-0
M. Wt: 272.30 g/mol
InChI Key: ANSCQMQJAJIABZ-UHFFFAOYSA-M
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Description

Sodium 4-(1-methylethyl)naphthalene-1-sulphonate: is an organic compound with the molecular formula C₁₃H₁₄O₃SNa. It is a sodium salt derivative of naphthalenesulfonic acid, characterized by the presence of a sulfonate group attached to a naphthalene ring substituted with a 1-methylethyl group. This compound is commonly used in various industrial and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(1-methylethyl)naphthalene-1-sulphonate typically involves the sulfonation of 4-(1-methylethyl)naphthalene. The reaction is carried out using sulfuric acid or oleum as the sulfonating agent. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous sulfonation in a reactor, followed by neutralization and purification steps to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-(1-methylethyl)naphthalene-1-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Sodium 4-(1-methylethyl)naphthalene-1-sulphonate is used as a surfactant and dispersing agent in chemical reactions. It helps in stabilizing emulsions and suspensions, making it valuable in various chemical processes .

Biology: In biological research, this compound is used as a reagent for studying protein interactions and enzyme activities. Its ability to modify protein structures makes it useful in biochemical assays .

Medicine: Its surfactant properties aid in the formulation of pharmaceutical compounds, enhancing their solubility and bioavailability .

Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. It acts as a dispersing agent, improving the stability and performance of these products .

Mechanism of Action

The mechanism of action of Sodium 4-(1-methylethyl)naphthalene-1-sulphonate involves its interaction with molecular targets through its sulfonate group. This group can form ionic bonds with positively charged sites on proteins and other biomolecules, leading to changes in their structure and function. The compound’s surfactant properties also enable it to interact with lipid membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

  • Sodium 1-naphthalenesulfonate
  • Sodium 2-naphthalenesulfonate
  • Sodium dodecylbenzenesulfonate

Comparison: Sodium 4-(1-methylethyl)naphthalene-1-sulphonate is unique due to the presence of the 1-methylethyl group, which imparts distinct chemical and physical properties. Compared to Sodium 1-naphthalenesulfonate and Sodium 2-naphthalenesulfonate, it has enhanced surfactant properties and better solubility in organic solvents. Sodium dodecylbenzenesulfonate, on the other hand, is more commonly used as a detergent due to its longer alkyl chain .

Properties

CAS No.

55184-48-0

Molecular Formula

C13H13NaO3S

Molecular Weight

272.30 g/mol

IUPAC Name

sodium;4-propan-2-ylnaphthalene-1-sulfonate

InChI

InChI=1S/C13H14O3S.Na/c1-9(2)10-7-8-13(17(14,15)16)12-6-4-3-5-11(10)12;/h3-9H,1-2H3,(H,14,15,16);/q;+1/p-1

InChI Key

ANSCQMQJAJIABZ-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC=C(C2=CC=CC=C21)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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